N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core structure with a carboxamide group at position 7 and substituents at the 1-, 3-, and 4-positions. The compound features a 4-chlorophenylmethyl group at the 1-position, a phenyl group at the 3-position, and two ketone oxygen atoms at positions 2 and 4. Tetrahydroquinazoline derivatives are of interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties through targeted substitutions. This compound’s unique substitution pattern may influence its biological activity, solubility, and metabolic stability compared to structurally related analogues.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-9-6-14(7-10-16)13-24-20(27)15-8-11-18-19(12-15)25-22(29)26(21(18)28)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHWXCNEBWYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like chromium (VI) compounds, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Tetrahydroquinazoline Family
The following table summarizes key structural differences between the target compound and two closely related tetrahydroquinazoline derivatives described in the literature:
Substituent Effects on Physicochemical Properties
- The 3-chlorobenzyl substituent in may offer intermediate steric bulk.
- Nitro vs. Benzodioxol Groups: The 3-nitrobenzyl group in introduces strong electron-withdrawing effects, which may increase reactivity or polar surface area, reducing solubility in nonpolar environments. The 1,3-benzodioxol group in adds two oxygen atoms, increasing hydrogen-bonding capacity and possibly improving aqueous solubility compared to nitro-substituted analogues .
- Aromatic vs.
Biological Activity
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H18ClN3O3
- Molecular Weight : 373.82 g/mol
- Key Functional Groups :
- Tetrahydroquinazoline core
- Dioxo and carboxamide functionalities
- Chlorophenyl substitution
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, its efficacy against glioblastoma has been noted:
- Inhibition of Kinases : The compound has shown promising results in inhibiting AKT2/PKBβ, a key player in oncogenic signaling pathways associated with glioma malignancy. It exhibited low micromolar activity against this kinase, correlating with reduced tumor growth in patient-derived glioma models .
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively reduced cell viability in glioblastoma cell lines while showing minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .
Antimicrobial Activity
The compound's antibacterial properties have also been explored:
- Bacterial Inhibition : Studies indicated that derivatives of the compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and metabolic pathways .
- Comparative Efficacy : In comparative studies with known antibiotics, the compound showed enhanced efficacy against resistant bacterial strains, suggesting its potential as a novel therapeutic agent .
Case Study 1: Glioblastoma Treatment
A recent study investigated the effects of this compound on primary patient-derived glioblastoma cells. The findings included:
- EC50 Values : The compound displayed an EC50 value of approximately 12 µM against glioblastoma cells.
- Mechanism of Action : It was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways while sparing normal cells from cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity:
- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating significant antibacterial properties compared to standard antibiotics such as penicillin .
Summary Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Condensation : Reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with phenylacetaldehyde to form a chalcone intermediate.
Cyclization : Using acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids to promote quinazoline ring formation.
Amide Coupling : Introducing the carboxamide group via coupling agents like EDCI/HOBt.
Critical parameters include solvent choice (DMF or dioxane), temperature (reflux conditions), and catalyst selection. Yields are optimized by controlling reaction time and purification via column chromatography .
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, phenylacetaldehyde, base | Chalcone formation | 60-75% |
| 2 | p-TsOH, reflux in toluene | Cyclization to quinazoline core | 50-65% |
| 3 | EDCI/HOBt, DMF, RT | Amide bond formation | 70-85% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 436.1) .
- X-ray Crystallography : Resolves 3D structure, particularly for verifying stereochemistry in the tetrahydroquinazoline ring .
- TLC Monitoring : Tracks reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while non-polar solvents reduce side reactions during amide coupling .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) increase cyclization rates but require neutralization to prevent decomposition of the carboxamide group .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Methodological Answer :
- SAR Studies :
- 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Phenyl at Position 3 : Stabilizes the quinazoline core, improving binding to kinase targets (e.g., EGFR) .
- Assay Design :
- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to control compounds.
- Enzyme Inhibition : Use fluorescence-based assays to measure inhibition of COX-2 or kinases .
| Substituent Modification | Biological Activity Change | Assay Type |
|---|---|---|
| Replacement of 4-Cl with 4-OCH₃ | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | MTT assay |
| Addition of methyl group at Position 2 | Enhanced kinase inhibition (Ki ↓ 40%) | Fluorescence polarization |
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds to minimize variability .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
- Computational Modeling : Perform molecular docking to identify binding site variations due to crystallographic differences .
Q. What strategies validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- Target Engagement Studies :
CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
siRNA Knockdown : Silence putative targets (e.g., EGFR) and assess loss of compound efficacy .
- In Vivo Pharmacokinetics : Measure plasma half-life (t½) and tissue distribution in rodent models to correlate exposure with efficacy .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies?
- Methodological Answer :
- By-Product Formation : Presence of unreacted intermediates (e.g., chalcone) due to incomplete cyclization. Address via TLC monitoring and gradient elution .
- Solvent Impurities : Trace water in DMF hydrolyzes the carboxamide group. Use molecular sieves or anhydrous solvents .
Q. How to interpret conflicting reports on metabolic stability?
- Methodological Answer :
- Species-Specific Metabolism : Human vs. rat liver microsomes may process the compound differently. Cross-species assays are essential .
- CYP450 Inhibition Screening : Identify isoforms (e.g., CYP3A4) responsible for metabolic discrepancies using isoform-specific inhibitors .
Applications in Drug Development
Q. What preclinical steps are needed to advance this compound toward clinical trials?
- Methodological Answer :
ADME Profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (microsomal stability), and excretion (renal clearance) .
Toxicology Studies : Acute toxicity in rodents (LD₅₀) and genotoxicity (Ames test) .
Formulation Optimization : Develop stable salt forms (e.g., hydrochloride) for improved solubility .
Q. How to design derivatives with improved selectivity for kinase targets?
- Methodological Answer :
- Fragment-Based Drug Design : Use X-ray co-crystal structures to identify hydrophobic pockets for substituent addition .
- Proteomic Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
